molecular formula C27H51N4O6PS B588295 10-Ethoxyphosphinyl-N-biotinamidopentyldecanamide CAS No. 1246814-63-0

10-Ethoxyphosphinyl-N-biotinamidopentyldecanamide

Katalognummer: B588295
CAS-Nummer: 1246814-63-0
Molekulargewicht: 590.761
InChI-Schlüssel: LATYBRBTXVRWCU-FXSPECFOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

10-Ethoxyphosphinyl-N-biotinamidopentyldecanamide is a biochemical compound with the molecular formula C27H51N4O6PS. It is primarily used in proteomics research and has applications in various scientific fields .

Vorbereitungsmethoden

The synthesis of 10-Ethoxyphosphinyl-N-biotinamidopentyldecanamide involves multiple steps, including the formation of intermediate compoundsThe reaction conditions often involve the use of organic solvents and catalysts to facilitate the formation of the desired product .

Analyse Chemischer Reaktionen

10-Ethoxyphosphinyl-N-biotinamidopentyldecanamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

10-Ethoxyphosphinyl-N-biotinamidopentyldecanamide has a wide range of applications in scientific research In chemistry, it is used as a reagent for studying protein interactions and modifications In biology, it is employed in proteomics research to analyze protein structures and functionsAdditionally, it is used in various industrial processes for the synthesis of specialized compounds .

Wirkmechanismus

The mechanism of action of 10-Ethoxyphosphinyl-N-biotinamidopentyldecanamide involves its interaction with specific molecular targets, such as proteins and enzymes. The compound binds to these targets, leading to changes in their structure and function. This interaction can affect various biochemical pathways, influencing cellular processes and responses .

Vergleich Mit ähnlichen Verbindungen

10-Ethoxyphosphinyl-N-biotinamidopentyldecanamide is unique compared to other similar compounds due to its specific structure and functional groups. Similar compounds include other biotin derivatives and phosphinyl-containing molecules. the presence of the ethoxyphosphinyl group and the specific arrangement of atoms in this compound confer unique properties and applications .

Eigenschaften

CAS-Nummer

1246814-63-0

Molekularformel

C27H51N4O6PS

Molekulargewicht

590.761

IUPAC-Name

[10-[5-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]pentylamino]-10-oxodecyl]-ethoxyphosphinic acid

InChI

InChI=1S/C27H51N4O6PS/c1-2-37-38(35,36)20-14-7-5-3-4-6-9-16-24(32)28-18-12-8-13-19-29-25(33)17-11-10-15-23-26-22(21-39-23)30-27(34)31-26/h22-23,26H,2-21H2,1H3,(H,28,32)(H,29,33)(H,35,36)(H2,30,31,34)/t22-,23-,26-/m0/s1

InChI-Schlüssel

LATYBRBTXVRWCU-FXSPECFOSA-N

SMILES

CCOP(=O)(CCCCCCCCCC(=O)NCCCCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2)O

Synonyme

P-[10-[[5-[[5-[(3aS,4S,6aR)-Hexahydro-2-oxo-1H-thieno[3,4-d]imidazol-4-yl]-1-oxopentyl]amino]pentyl]amino]-10-oxodecyl]phosphonic Acid Ethyl Ester; 

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.